molecular formula C3H4OS B3061029 2-Thietanone CAS No. 2935-95-7

2-Thietanone

Cat. No.: B3061029
CAS No.: 2935-95-7
M. Wt: 88.13 g/mol
InChI Key: KYSLXZJXRBTXDF-UHFFFAOYSA-N
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Description

2-Thietanone is an organic compound with the molecular formula C₃H₄OS. It is a four-membered ring structure containing sulfur, oxygen, and carbon atoms. This compound is a member of the thietane family, which are important aliphatic four-membered thiaheterocycles. Thietanes, including this compound, are found in various pharmaceutical and biological compounds and serve as useful intermediates in organic synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale application of the above synthetic routes, optimized for yield and purity. Specific details on industrial production methods are less commonly disclosed in public literature.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to thietane derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfur atom in the thietane ring can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium sulfide are frequently employed.

Major Products:

Mechanism of Action

The mechanism of action of 2-Thietanone involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and derivative of this compound being studied .

Comparison with Similar Compounds

    Thietane: A four-membered ring structure similar to 2-Thietanone but without the carbonyl group.

    Thiophene: A five-membered ring containing sulfur, which is more stable and aromatic compared to thietanes.

    Oxetane: A four-membered ring containing oxygen, which is structurally similar but lacks sulfur.

Uniqueness of this compound: this compound is unique due to its combination of a four-membered ring structure with both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various sulfur-containing compounds .

Properties

IUPAC Name

thietan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4OS/c4-3-1-2-5-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSLXZJXRBTXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445902
Record name 2-Thietanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2935-95-7
Record name 2-Thietanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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